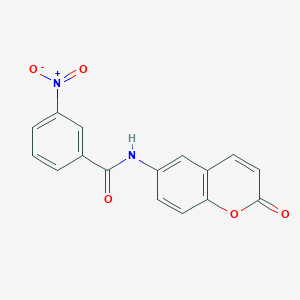

3-nitro-N-(2-oxochromen-6-yl)benzamide

Description

3-Nitro-N-(2-oxochromen-6-yl)benzamide is a nitro-substituted benzamide derivative featuring a 2-oxochromen-6-yl (coumarin-derived) moiety. The compound combines a benzamide backbone with a nitro group (-NO₂) at the meta position and a fused coumarin ring system at the amide nitrogen.

Properties

IUPAC Name |

3-nitro-N-(2-oxochromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15-7-4-10-8-12(5-6-14(10)23-15)17-16(20)11-2-1-3-13(9-11)18(21)22/h1-9H,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEMMSPKQONUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-oxochromen-6-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 6-amino-2-oxochromene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-oxochromen-6-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Oxidation: The chromenone structure can undergo oxidation reactions to form corresponding quinones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-amino-N-(2-oxochromen-6-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Quinone derivatives of the chromenone structure.

Scientific Research Applications

3-nitro-N-(2-oxochromen-6-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-oxochromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The chromenone structure can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

N-(6-Chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide ()

- Structural Differences : Replaces the coumarin ring with a benzothiazole group and adds a chloro substituent.

- Biological Activity : Exhibits high antimicrobial activity (likely due to the chloro-nitro synergy) and moderate anticancer activity.

- Mechanism : The nitro group may undergo bioreduction to generate reactive intermediates, while the benzothiazole enhances membrane penetration .

N-((2-Hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide ()

- Structural Differences: Substitutes coumarin with a quinoline system and introduces a hydroxymethyl group.

3-Nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide ()

- Structural Similarities : Shares the coumarin scaffold but lacks the 6-yl substitution.

- Activity : Chromene-based analogs demonstrate antimicrobial and anticancer properties, with the nitro group enhancing target binding via electrophilic interactions .

Functional Group Modifications: Nitro vs. Chloro/Methoxy

3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide ()

- Structural Differences: Replaces nitro with chloro and adds an isopropylamino group.

- Activity : Shows moderate anti-inflammatory effects, highlighting the role of halogenation in modulating receptor affinity .

3-Nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide ()

- Structural Differences : Incorporates trichloroethyl and methoxyphenyl groups.

- Mechanism : The nitro group’s bioreduction generates cytotoxic species, while the methoxy group enhances solubility and target specificity .

Pharmacological Targets: Ion Channels vs. Enzymes

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) ()

- Activity : Potent activator of hERG1 potassium channels. Mutagenesis studies identified critical residues (e.g., F557L, Y652A) for binding, suggesting that the nitro group stabilizes channel inactivation states .

- Divergence: Unlike coumarin-based analogs, ICA-105574’s phenoxyphenyl group favors membrane localization.

Comparative Data Table

Key Research Findings

Nitro Group Reactivity : The meta-nitro group in benzamide derivatives enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., cysteine or lysine) .

Heterocyclic Influence : Coumarin and benzothiazole systems improve pharmacokinetic properties, such as bioavailability and metabolic stability, compared to simpler aromatic rings .

Substituent Effects : Chloro and methoxy groups modulate lipophilicity and target selectivity. For example, chloro derivatives exhibit stronger antimicrobial activity, while methoxy groups enhance CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.